N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide
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Overview
Description
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, making them useful in a variety of applications, including detergents, disinfectants, and fabric softeners .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-diethyldecan-1-amine with 2-bromoethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or potassium iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or primary amines .
Scientific Research Applications
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the formulation of detergents, disinfectants, and fabric softeners.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide primarily involves its surfactant properties. It can disrupt cell membranes by interacting with the lipid bilayer, leading to cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the lipid components of cell membranes, and the pathways involved are related to membrane disruption and cell death .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate
- N,N-Dimethyl-N-(2-hydroxyethyl)decan-1-aminium chloride
- N,N-Diethyl-N-(2-hydroxyethyl)hexadecan-1-aminium bromide
Uniqueness
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide is unique due to its specific chain length and the presence of a hydroxyl group, which enhances its surfactant properties. This makes it particularly effective in applications requiring strong surface activity and antimicrobial properties .
Properties
CAS No. |
60535-37-7 |
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Molecular Formula |
C16H36BrNO |
Molecular Weight |
338.37 g/mol |
IUPAC Name |
decyl-diethyl-(2-hydroxyethyl)azanium;bromide |
InChI |
InChI=1S/C16H36NO.BrH/c1-4-7-8-9-10-11-12-13-14-17(5-2,6-3)15-16-18;/h18H,4-16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HRJIISUIEYELQN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](CC)(CC)CCO.[Br-] |
Origin of Product |
United States |
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